molecular formula C12H2Br8O B1493883 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether CAS No. 446255-54-5

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether

Cat. No. B1493883
CAS RN: 446255-54-5
M. Wt: 801.4 g/mol
InChI Key: YZABCBOJTHQTSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is C12H2Br8O . The IUPAC name is 1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene . The canonical SMILES representation is C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is 801.4 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has two rotatable bonds .

Scientific Research Applications

Environmental Science: Fate and Transport

BDE-203 is extensively studied in environmental science to understand its fate and transport mechanisms in ecosystems. Due to its high bromine content, BDE-203 is persistent in the environment and can bioaccumulate in wildlife and humans. Research focuses on its long-range transport potential, degradation pathways, and its presence in various environmental matrices such as soil, water, and air .

Medicine: Potential Health Impacts

In the medical field, BDE-203 is scrutinized for its potential health impacts. As a polybrominated diphenyl ether, it’s associated with endocrine disruption and neurodevelopmental issues. Studies often investigate the compound’s effects on thyroid hormone regulation and its potential links to disorders like hypothyroidism .

Material Science: Flame Retardancy

BDE-203’s primary application in material science is as a flame retardant. It’s added to a variety of consumer products, including electronics and textiles, to inhibit the spread of fire. Research in this area explores the effectiveness of BDE-203 in different materials, its thermal stability, and the development of safer alternatives .

Analytical Chemistry: Detection and Quantification

Analytical chemists focus on developing sensitive and accurate methods for the detection and quantification of BDE-203 in environmental and biological samples. This includes advancements in chromatography and mass spectrometry techniques, which are crucial for monitoring its presence and understanding its distribution patterns .

Toxicology: Ecotoxicological Effects

Toxicological studies on BDE-203 aim to determine its ecotoxicological effects. Researchers assess the compound’s toxicity to various organisms, including aquatic life and birds, and its potential to cause reproductive and developmental toxicity. The goal is to inform risk assessments and regulatory decisions regarding its use and disposal .

Biochemistry: Interaction with Biological Systems

In biochemistry, BDE-203 is examined for its interaction with biological systems. This encompasses its metabolic pathways in organisms, its ability to bind to proteins and DNA, and its potential to induce oxidative stress. Understanding these interactions is vital for evaluating the compound’s biological effects and potential risks to health .

Mechanism of Action

Target of Action

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .

Mode of Action

The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .

Biochemical Pathways

It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .

Pharmacokinetics

It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.

Result of Action

The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .

Action Environment

The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABCBOJTHQTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196255
Record name 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5,6,6'-Octabromodiphenyl ether

CAS RN

446255-54-5
Record name 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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